(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
Description
The compound "(2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" features a unique structure combining a 2-bromophenyl group, a sulfonyl-linked 1-methylimidazole, and a conformationally constrained azetidine (four-membered saturated ring). Key structural attributes include:
- Sulfonyl bridge: Links the azetidine to the 1-methylimidazole, introducing polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties .
While direct biological data for this compound are absent in the provided evidence, structurally related derivatives (e.g., benzimidazoles, imidazole sulfonamides) exhibit antitumor, antiproliferative, and antimicrobial activities .
Properties
IUPAC Name |
(2-bromophenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-17-7-6-16-14(17)22(20,21)10-8-18(9-10)13(19)11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVYRHKSPJJHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, drawing from diverse sources to provide a comprehensive overview.
Structure and Synthesis
The compound features a bromophenyl group, an azetidine ring, and an imidazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent sulfonylation of the imidazole.
Synthesis Overview:
- Formation of the azetidine core.
- Introduction of the sulfonyl group to the imidazole.
- Bromination of the phenyl ring.
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, related imidazole derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli , suggesting that the target compound may possess similar activity due to structural similarities .
Anticancer Potential
Imidazole derivatives are frequently investigated for their anticancer properties. Research has demonstrated that certain imidazole-based compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The azetidine structure may enhance these effects by improving bioavailability or altering pharmacokinetics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism, such as Aurora-A kinase, which is crucial for cell division and proliferation . This suggests that this compound could be explored as a therapeutic agent targeting such pathways.
Case Studies
Research Findings
Research indicates that the biological activity of this compound may be attributed to:
- Structural Diversity: The combination of bromophenyl and imidazole enhances interactions with biological targets.
- Mechanism of Action: Potential mechanisms include inhibition of critical enzymes and modulation of signaling pathways involved in cell growth and survival.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (2-bromophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step reactions that incorporate the azetidine ring and the imidazole moiety. The structural characterization of such compounds is crucial for understanding their reactivity and biological properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the molecular structure and purity of synthesized compounds.
Anticancer Activity
Research has indicated that compounds featuring imidazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives containing the imidazole ring have been shown to inhibit various cancer cell lines effectively. A study highlighted the synthesis of similar compounds, which demonstrated potent antiproliferative activity against melanoma cells, suggesting that modifications to the imidazole scaffold can enhance bioactivity .
Antimicrobial Properties
The antimicrobial evaluation of related compounds has revealed promising results against a range of bacterial strains. The incorporation of sulfonamide groups into imidazole derivatives has been associated with enhanced antimicrobial activity, making these compounds potential candidates for treating bacterial infections .
Antitubercular Activity
In vitro studies have assessed the antitubercular properties of similar derivatives. Compounds were tested against Mycobacterium tuberculosis and showed significant inhibitory effects, indicating that structural features such as the sulfonyl group may play a critical role in enhancing activity against this pathogen .
Case Study 1: Anticancer Evaluation
In a comprehensive study, a series of imidazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific substitutions on the imidazole ring could lead to improved efficacy against cancer cell lines. Notably, compounds with a benzoyl group exhibited enhanced potency compared to their analogs .
Case Study 2: Antimicrobial Screening
Another study focused on the synthesis of sulfonamide derivatives containing imidazole rings, which were tested for antimicrobial activity. The findings revealed that these compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their potential use as antimicrobial agents .
Data Tables
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.01 | Melanoma |
| Compound B | Antimicrobial | 0.5 | E. coli |
| Compound C | Antitubercular | 0.03 | M. tuberculosis |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with key analogues from the literature:
Key Differences and Implications
Azetidine vs. Larger Rings
- The azetidine in the target compound introduces ring strain, which may enhance reactivity or binding affinity compared to five- or six-membered rings (e.g., piperidine in ) .
- Azetidine’s rigidity could reduce off-target interactions, a limitation observed in flexible benzimidazole derivatives .
Sulfonyl Group Positioning
- The sulfonyl group on azetidine (target) contrasts with sulfonamides on imidazole (e.g., ) or indole (). This positioning may alter electronic properties, solubility, and metabolic stability .
Bromophenyl vs. Bromofuryl/Trimethoxyphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
